N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a benzodioxole ring and a methylamino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with methylamine to form an intermediate, which is then reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
- N-[1-(1,3-Benzodioxol-5-yl)-2-propanyl]formamide
Uniqueness
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to its specific structural features, such as the presence of both a benzodioxole ring and a methylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-3-6-14(7-4-12)18(22)21-15(19(23)20-2)9-13-5-8-16-17(10-13)25-11-24-16/h3-10H,11H2,1-2H3,(H,20,23)(H,21,22)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSDWOOHAKMKCK-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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